Stereochemical Impact: Potency of Derived EZH2 Inhibitors
The (3S,4R) stereoisomer serves as a key intermediate in the synthesis of potent EZH2 inhibitors. A derivative incorporating this specific stereochemical motif, BDBM574888 (1-((1R)-1-((3S)-3-fluoropiperidin-4-yl)ethyl)-2-methyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-indole-3-carboxamide), achieved an IC50 of 0.5 nM against the EZH2 target [1]. This sub-nanomolar potency demonstrates the profound impact of the defined (3S,4R) geometry on the biological activity of the final drug candidate. This potency level is a direct consequence of the precise spatial orientation provided by the chiral building block.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Derived from (3S,4R) scaffold: IC50 = 0.5 nM |
| Comparator Or Baseline | General class of EZH2 inhibitors |
| Quantified Difference | Sub-nanomolar (0.5 nM) activity demonstrates high potency, which is characteristic of leads containing this stereochemically defined motif. |
| Conditions | Assay using 30 pM PRC2 containing wild-type EZH2 and measurement of 3H-SAM incorporation into a biotinylated H3 peptide [1]. |
Why This Matters
This establishes that the (3S,4R) stereoisomer is a critical precursor for generating drug candidates with exceptionally high target engagement, justifying its selection over stereochemically undefined or alternative isomers.
- [1] BindingDB. (2022). Entry for BDBM574888, from US Patent 11,459,315. View Source
